1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene
CAS No.: 3074-89-3
Cat. No.: VC8263367
Molecular Formula: C20H26
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3074-89-3 |
---|---|
Molecular Formula | C20H26 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene |
Standard InChI | InChI=1S/C20H26/c1-11-9-12(2)16(6)19(15(11)5)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3 |
Standard InChI Key | UYPFXMMSUVAGMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 1,2,4,5-tetramethyl-3-[(2,3,5,6-tetramethylphenyl)methyl]benzene, reflects its intricate substitution pattern. The central benzene ring features methyl groups at the 1, 2, 4, and 5 positions, while the 3 position is occupied by a benzyl group derived from a 2,3,5,6-tetramethylphenyl moiety . This results in a C21H28 framework with a molecular weight of 280.45 g/mol .
Key Structural Features:
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Symmetry: The molecule’s two benzene rings are symmetrically substituted, reducing electronic asymmetry and influencing its crystallinity.
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Steric Hindrance: The dense methyl groups create significant steric bulk, impacting reactivity and solubility .
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Bond Lengths: Computational studies of analogous tetramethylbenzenes suggest slight elongation of C–C bonds in the aromatic rings due to methyl group electron-donating effects .
Synthesis and Reaction Pathways
The synthesis of 1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene involves multi-step alkylation and coupling reactions. A representative pathway, adapted from methods for related compounds, is outlined below:
Friedel-Crafts Alkylation
A modified Friedel-Crafts reaction attaches the tetramethylbenzyl group to the central benzene ring. For example, 1,2-bis(bromomethyl)-3,6-dimethylbenzene reacts with 2,3,5,6-tetramethylbenzene in the presence of lithium aluminum hydride (LiAlH4) under inert conditions .
Reaction Conditions:
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Temperature: 0–5°C (initial), followed by reflux
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Solvent: Tetrahydrofuran (THF)
Catalytic Cross-Coupling
Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, have been employed to construct the biaryl backbone. For instance, 3-bromo-1,2,4,5-tetramethylbenzene couples with 2,3,5,6-tetramethylphenylboronic acid using Pd(PPh3)4 as a catalyst .
The compound is insoluble in water but soluble in nonpolar solvents like hexane and toluene. Its high logP value indicates strong lipophilicity, making it suitable for applications requiring hydrophobic interactions .
Applications and Research Findings
Organic Synthesis
The compound serves as a precursor for dendritic polymers and sterically hindered ligands. For example, its methyl groups facilitate coordination with transition metals like palladium and rhodium, stabilizing catalysts in cross-coupling reactions .
Materials Science
In polymer chemistry, the compound’s rigidity has been leveraged to synthesize microporous organic polymers (MOPs) with high surface areas (~800 m²/g). These materials show promise in gas storage and separation.
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